1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Overview
Description
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C13H25N3 and its molecular weight is 223.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of CGRP Receptor Inhibitor
(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective, and economical synthesis of this compound's hydrochloride salt was developed. The synthesis involved either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process for the chiral indazolyl amino ester subunit, showcasing the significance of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine in the development of receptor antagonists (Cann et al., 2012).
2. Design and Synthesis of α1-AR Antagonists
1-(Benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine compounds, designed and synthesized as potential α1-AR antagonists, illustrate the pivotal role of piperazine derivatives in the creation of new compounds with antagonist activities. The biological assay results indicated that some of these compounds demonstrated strong α1-AR antagonistic activity, thereby highlighting the versatility of piperazine derivatives in medicinal chemistry (Li et al., 2008).
3. Novel Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm and MurB Inhibitors
Bis(pyrazole-benzofuran) hybrids connected via a piperazine moiety were synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated strong antibacterial efficacy and biofilm inhibition activities. This emphasizes the application of piperazine derivatives in developing antibacterial agents with the potential to address drug resistance and biofilm-related issues (Mekky & Sanad, 2020).
4. Synthesis and Docking Studies of Piperazine-1-yl-1H-indazole Derivatives
Piperazine-1-yl-1H-indazole derivatives, known for their role in medicinal chemistry, were synthesized and characterized by spectral analysis. The docking studies for these compounds further elucidate their importance in drug design and molecular interaction studies. This highlights the critical role of piperazine derivatives in the synthesis of compounds with potential medicinal properties (Balaraju et al., 2019).
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWBUYBPSBFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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